Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate
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Overview
Description
Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate is an organic compound with the molecular formula C13H16FNO4. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is also referred to as Enzalutamide Impurity E, indicating its role as an impurity in the synthesis of Enzalutamide, a medication used to treat prostate cancer .
Preparation Methods
The synthesis of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate involves multiple steps, typically starting with the appropriate benzoic acid derivative. The synthetic route includes:
Acylation: The initial step involves the acylation of the benzoic acid derivative with a suitable acylating agent.
Amination: The intermediate product undergoes amination with 2-fluoroaniline.
Esterification: The final step involves esterification to form the methyl ester.
Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into various reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity in Enzalutamide synthesis, it is relevant in pharmaceutical research, particularly in the development and quality control of medications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate involves its interaction with specific molecular targets. The compound exerts its effects by binding to particular enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate can be compared with similar compounds such as:
Methyl 4-[(2-fluorobenzoyl)amino]benzoate: This compound has a similar structure but differs in the position and nature of the substituents.
Methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate: Another structurally related compound with variations in the functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-11(16(21)20-15-6-4-3-5-14(15)18)19-13-9-7-12(8-10-13)17(22)23-2/h3-11,19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUYOVZCJYHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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